4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE
Description
4-(Azepane-1-sulfonyl)-N-(3-difluoromethanesulfonylphenyl)benzamide is a benzamide derivative featuring two distinct sulfonyl groups: an azepane-1-sulfonyl moiety and a difluoromethanesulfonylphenyl substituent. Its synthesis likely involves multi-step sulfonylation and coupling reactions, similar to strategies described for related benzamides .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-(difluoromethylsulfonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O5S2/c21-20(22)30(26,27)18-7-5-6-16(14-18)23-19(25)15-8-10-17(11-9-15)31(28,29)24-12-3-1-2-4-13-24/h5-11,14,20H,1-4,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYZKNIEWFXAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azepane ring, sulfonylation, and the introduction of the difluoromethylsulfonyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-(azepane-1-sulfonyl)-N-(3-difluoromethanesulfonylphenyl)benzamide, we compare it with structurally analogous compounds (Table 1).
Table 1: Structural and Physicochemical Comparisons
*Calculated using ChemDraw.
Key Observations:
Structural Complexity : The target compound’s dual sulfonyl groups and difluoromethane substituent distinguish it from simpler analogs like 3-(azepane-1-sulfonyl)-4-methyl-phenylamine. These features may improve target binding but complicate synthesis .
Synthetic Accessibility : highlights lower yields in divergent syntheses of benzamide derivatives with bulky substituents (e.g., naphthalenyl groups), suggesting similar challenges for the target compound’s difluoromethanesulfonylphenyl group . In contrast, 3-(azepane-1-sulfonyl)-4-methyl-phenylamine is synthesized via straightforward sulfonylation, yielding ~70–80% efficiency .
Physicochemical Properties: The thiazole-containing analog (Table 1, Row 2) exhibits higher molecular weight (516.65 g/mol) and lipophilicity due to its phenoxyphenyl-thiazole moiety, which may enhance membrane permeability compared to the target compound .
Research Findings :
- This contrasts with non-fluorinated analogs like 4-(azepane-1-sulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, which rely on non-covalent binding .
- Metabolic Stability: Fluorine atoms in the target compound may reduce oxidative metabolism, extending half-life compared to non-fluorinated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
